(+)-Santolina alcohol

Vue d'ensemble

Description

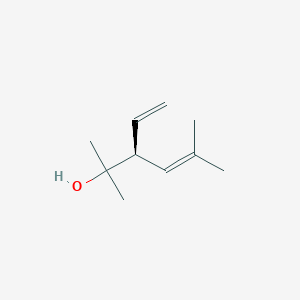

(+)-Santolina alcohol is a naturally occurring monoterpenoid alcohol found in the essential oils of various aromatic plants, particularly those belonging to the genus Santolina. This compound is known for its pleasant fragrance and is often used in perfumery and aromatherapy. Its chemical structure consists of a hydroxyl group (-OH) attached to a monoterpene backbone, which contributes to its unique properties and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Hydrolysis of Halides: One common method for synthesizing (+)-Santolina alcohol involves the hydrolysis of corresponding halides. For example, the reaction of an alkyl halide with an aqueous solution of an alkali hydroxide can yield the desired alcohol through a nucleophilic substitution mechanism.

Hydration of Alkenes: Direct hydration of alkenes in the presence of a catalyst can also produce this compound. This method involves the addition of water to the alkene, followed by hydrolysis.

Grignard Synthesis: The reaction of Grignard reagents with suitable carbonyl compounds can produce this compound. This method is versatile and can be used to synthesize primary, secondary, and tertiary alcohols depending on the choice of carbonyl compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves the extraction of essential oils from plants of the genus Santolina. The essential oils are then subjected to fractional distillation to isolate the desired alcohol. Additionally, synthetic methods such as the hydration of alkenes and Grignard synthesis are employed on a larger scale to meet commercial demands.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: (+)-Santolina alcohol can undergo oxidation reactions to form aldehydes and carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form corresponding alkanes using reducing agents such as lithium aluminum hydride.

Substitution: this compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups. For example, treatment with hydrogen halides can produce alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Hydrogen halides, phosphorus tribromide.

Major Products Formed

Oxidation: Aldehydes, carboxylic acids.

Reduction: Alkanes.

Substitution: Alkyl halides.

Applications De Recherche Scientifique

Antimicrobial Activity

Research has demonstrated that essential oils containing (+)-Santolina alcohol exhibit significant antimicrobial properties. A study highlighted the effectiveness of Santolina corsica essential oil against various pathogens, including bacteria and fungi. The minimal inhibitory concentration (MIC) for several strains was determined, showcasing the compound's potential as a natural antimicrobial agent .

| Pathogen | MIC (μL/mL) |

|---|---|

| Candida albicans | 250 |

| Aspergillus niger | 500 |

| Staphylococcus aureus | 750 |

These results indicate that this compound could be integrated into formulations aimed at treating infections caused by resistant strains .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been investigated through various in vitro and in vivo studies. For instance, an evaluation using LPS-stimulated macrophages showed that extracts containing this compound significantly reduced nitric oxide release and pro-inflammatory cytokines . This suggests potential applications in managing inflammatory diseases.

Cytotoxicity Against Cancer Cells

Recent studies have explored the cytotoxic effects of extracts rich in this compound on non-small cell lung cancer (NSCLC) cells. In one study, the essential oil exhibited dose-dependent cytotoxicity, with IC50 values indicating effective cell killing at specific concentrations . Flow cytometry analyses confirmed that the compound induced apoptosis in treated cells.

| Cell Line | IC50 (μg/mL) |

|---|---|

| A549 | 200 |

| SA7 | 240 |

These findings underscore the potential of this compound as a therapeutic agent in cancer treatment, particularly for lung cancer .

Wound Healing

A study highlighted the wound healing properties of S. rosmarinifolia, where extracts containing this compound promoted significant wound closure compared to controls. The extract facilitated cellular regeneration and reduced senescence markers in fibroblasts, suggesting its utility in dermatological applications .

Hepatoprotective Effects

In another investigation, extracts from S. chamaecyparissus were shown to protect liver cells from damage induced by carbon tetrachloride (CCl4). The hepatoprotective effects were attributed to the antioxidant activity of compounds including this compound, which restored enzyme levels indicative of liver function .

Mécanisme D'action

The mechanism by which (+)-Santolina alcohol exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the disruption of microbial cell membranes. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its anti-inflammatory effects may involve the modulation of inflammatory mediators and signaling pathways.

Comparaison Avec Des Composés Similaires

(+)-Santolina alcohol can be compared with other similar monoterpenoid alcohols such as:

Linalool: Found in lavender and other aromatic plants, linalool shares a similar structure and is also used in perfumery and aromatherapy.

Geraniol: Present in rose oil and citronella oil, geraniol has a similar hydroxyl group attached to a monoterpene backbone and is used in fragrances and insect repellents.

Menthol: Known for its cooling sensation, menthol is another monoterpenoid alcohol with applications in medicinal and cosmetic products.

The uniqueness of this compound lies in its specific fragrance profile and its potential therapeutic properties, which distinguish it from other similar compounds.

Activité Biologique

(+)-Santolina alcohol, a compound derived from various species of the Santolina genus, has garnered attention for its diverse biological activities. This article explores the chemical composition, antioxidant properties, antimicrobial effects, and potential therapeutic applications of this compound based on recent research findings.

Chemical Composition

The essential oils (EOs) extracted from Santolina africana and other species have been analyzed for their chemical profiles. The major components identified include:

- Germacrene D

- Myrcene

- Spathulenol

- α-Bisabolol

- β-Pinene

- 1,8-Cineole

- Santolina Alcohol (ranging from 3.2% to 16.2% in different samples)

- Camphor

- Terpinen-4-ol

The presence of this compound varies significantly among samples collected from different geographical locations, indicating its potential as a marker for the quality and efficacy of these essential oils .

Antioxidant Activity

Research has demonstrated that the essential oils containing this compound exhibit significant antioxidant properties. The DPPH radical scavenging assay is commonly used to evaluate these effects. For instance, methanol extracts rich in phenolic compounds showed the highest DPPH radical scavenging activity, suggesting that the antioxidant capacity may be attributed to both the presence of santolina alcohol and other phytochemicals .

Table 1: Antioxidant Activity of Santolina Extracts

| Sample Location | Santolina Alcohol (%) | DPPH Scavenging Activity (%) |

|---|---|---|

| Morocco | 16.2 | 78.5 |

| Tunisia | 3.2 | 65.0 |

| Algeria | 14.0 | 72.0 |

Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed against various pathogens through disc diffusion and broth microdilution methods. The results indicated that the essential oils containing this compound were particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Case Study: Antimicrobial Efficacy

In a study conducted on essential oils from S. africana, inhibition zones were measured against several bacterial strains:

- Staphylococcus aureus : Inhibition zone of 19.7 mm

- Aspergillus fumigatus : Inhibition zone of 17.5 mm

- Escherichia coli : No significant inhibition observed

This highlights the selective antimicrobial activity of this compound, which may be beneficial for developing natural antibacterial agents .

Anti-inflammatory Properties

Recent studies have also explored the anti-inflammatory potential of essential oils containing this compound. The compound has shown promise in modulating inflammatory responses by inhibiting pro-inflammatory cytokines such as IL-1β and TNFα in macrophage models stimulated with lipopolysaccharides (LPS). This suggests that this compound may play a role in reducing inflammation, which is crucial for various therapeutic applications .

Conclusion and Future Directions

The biological activity of this compound is multifaceted, exhibiting notable antioxidant, antimicrobial, and anti-inflammatory properties. Given its diverse applications in traditional medicine and potential for pharmaceutical development, further research is warranted to elucidate its mechanisms of action and explore its therapeutic potential in clinical settings.

Future studies should focus on:

- Detailed pharmacokinetic studies to understand absorption and metabolism.

- Clinical trials to evaluate efficacy in specific diseases.

- Exploration of synergistic effects with other natural compounds.

This comprehensive understanding will pave the way for utilizing this compound as a viable natural product in health care and industry.

Propriétés

IUPAC Name |

(3S)-3-ethenyl-2,5-dimethylhex-4-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-6-9(7-8(2)3)10(4,5)11/h6-7,9,11H,1H2,2-5H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWGLVEFPXSKNBN-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(C=C)C(C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C[C@H](C=C)C(C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80487451 | |

| Record name | (+)-Santolina alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80487451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35671-15-9 | |

| Record name | (+)-Santolina alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80487451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.